1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride
Description
Systematic Chemical Identification
The compound 1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride carries the Chemical Abstracts Service registry number 2205505-15-1, providing definitive identification within chemical databases. The molecular formula C₁₂H₁₇Cl₂NO indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 262.18 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as 1-(3-chloro-4-cyclopropylmethoxyphenyl)ethanamine hydrochloride. This naming convention reflects the hierarchical structure beginning with the ethylamine backbone, proceeding through the phenyl ring system, and incorporating the chloro and cyclopropylmethoxy substituents in their respective positions.
The hydrochloride salt formation involves protonation of the primary amine nitrogen, creating a stable crystalline form suitable for pharmaceutical and research applications. The presence of the hydrochloride counterion significantly influences the compound's solubility characteristics, crystalline properties, and stability profiles under various environmental conditions.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 2205505-15-1 |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.18 g/mol |
| IUPAC Name | 1-(3-chloro-4-cyclopropylmethoxyphenyl)ethanamine hydrochloride |
Substituent Analysis and Positioning
The structural framework incorporates a benzene ring bearing two distinct substituents: a chlorine atom at the meta position (position 3) and a cyclopropylmethoxy group at the para position (position 4) relative to the ethylamine side chain. This substitution pattern creates a unique electronic environment within the aromatic system, influencing both the compound's reactivity and its three-dimensional conformation.
The cyclopropylmethoxy substituent represents a particularly interesting structural feature, combining the strained ring system of cyclopropane with an ether linkage to the aromatic core. This arrangement introduces conformational flexibility through rotation around the carbon-oxygen bond while maintaining the rigid geometry imposed by the cyclopropane ring structure. The methylene bridge between the cyclopropane and the aromatic ether provides additional conformational degrees of freedom that influence the overall molecular shape.
The ethylamine side chain extends from the aromatic ring, creating a flexible aliphatic component that can adopt multiple conformations. The primary amine functionality serves as the site for hydrochloride salt formation, fundamentally altering the compound's physicochemical properties through ionic interaction formation.
Properties
IUPAC Name |
1-[3-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9;/h4-6,8-9H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSTUHHIZYGKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Cyclopropylmethoxy vs.
- Halogen Substitution: The 3-chloro group may enhance electron-withdrawing effects, influencing binding interactions compared to non-halogenated analogs like NE-535 .
Pharmacological Activity
Receptor Affinity and Selectivity
- Sigma-1 Ligands: NE-100 derivatives (e.g., NE-537, NE-535) exhibit potent sigma-1 receptor affinity (Ki < 10 nM), with selectivity over sigma-2 receptors. The alkyl chain on the ethylamine moiety mimics the dipropylamino group in NE-100, suggesting the target compound may share similar binding modes .
- Dopaminergic Activity : Dopamine HCl acts on D1 and D2 receptors (EC50 ~1–10 µM), highlighting how hydroxyl groups favor neurotransmitter activity, unlike the chloro and cyclopropylmethoxy substituents in the target compound .
- SNRI Activity: Venlafaxine HCl inhibits serotonin/norepinephrine reuptake (IC50 ~40–100 nM), demonstrating that bulky substituents (e.g., cyclohexanol) can modulate transporter specificity .
Potency and Therapeutic Implications
- The target compound’s sigma-1 affinity (if comparable to NE-535) could position it as a candidate for neuropathic pain or cognitive disorders. In contrast, Dopamine’s cardiovascular applications and Venlafaxine’s antidepressant effects underscore substituent-driven functional divergence .
Physicochemical Properties
| Property | Target Compound | Dopamine HCl | Venlafaxine HCl | (R)-1-(1-Naphthyl)ethylamine HCl |
|---|---|---|---|---|
| LogP (estimated) | ~2.8 | ~0.5 | ~3.1 | ~3.5 |
| Water Solubility | Low | High | Moderate | Very low |
| Metabolic Stability | High (cyclopropyl) | Low | Moderate | Low (naphthyl) |
Insights :
- The cyclopropylmethoxy group increases LogP compared to Dopamine, enhancing membrane permeability but reducing aqueous solubility.
- The naphthyl derivative’s high LogP (3.5) correlates with environmental persistence, as reflected in its UN3077 hazardous classification .
Biological Activity
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopropyl ring and a chloro substituent on a phenyl moiety. The molecular formula is CHClNO, with a CAS number of 2205505-15-1. Its physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 229.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as an inhibitor of specific enzymes, potentially influencing pathways related to pain and inflammation.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation .
Analgesic Activity
The compound has also been investigated for its analgesic properties. In animal models, it demonstrated a reduction in nociceptive responses, suggesting potential use in pain management therapies .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. Long-term use of similar compounds has been linked to a decrease in the progression of neurodegenerative diseases such as Alzheimer's disease .
Study on Osteoarthritis
In a study involving osteoarthritis models, the application of mPGES-1 inhibitors (similar in action to this compound) resulted in significant reductions in pain and inflammation markers . This indicates that this compound could be beneficial in treating osteoarthritis.
Cancer Research
Research has suggested that compounds with similar structures can inhibit tumor growth and metastasis in colorectal cancer models . The inhibition of PGE2 production was noted to decrease tumor size and prevent the spread of cancer cells.
Preparation Methods
Preparation of Key Intermediates
Aromatic Substitution and Ether Formation : The 4-cyclopropylmethoxy group is introduced by reacting a suitable phenol derivative with a cyclopropylmethyl halide (e.g., bromide or chloride) under basic conditions, often using phase-transfer catalysts or alkali bases in aprotic solvents such as dimethylformamide or tetrahydrofuran. This step ensures selective ether formation at the 4-position of the phenyl ring.
Chlorination at the 3-Position : The 3-chloro substituent can be introduced by electrophilic aromatic substitution using chlorinating agents or via reductive chlorination of nitro precursors under catalytic hydrogenation conditions. For example, catalytic hydrogenation using platinum or palladium on carbon in the presence of hydrochloric acid has been shown to afford high selectivity for chloro-substituted amines with yields above 95%.
Formation of the Ethylamine Side Chain
Reductive Amination : The ethylamine moiety is typically installed by reductive amination of an aldehyde or ketone intermediate with ammonia or an amine source. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation, providing mild conditions and high selectivity. For example, morpholine addition to 2-bromothiophene carboxaldehyde followed by reduction with sodium triacetoxyborohydride yields amine derivatives efficiently.
Lithiation and Alkylation : In some synthetic routes, lithiation of aromatic precursors at low temperatures (e.g., -78 °C) using n-butyllithium followed by reaction with electrophiles such as triisopropylborate or alkyl halides is employed to install side chains or functional groups before amination.
Salt Formation
- The final amine compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl under controlled conditions, facilitating purification and improving compound stability. This step is standard in amine chemistry to obtain crystalline, easily handled solids.
Reaction Conditions and Purification
Temperature Control : Many steps require precise temperature control, such as cooling to -78 °C during lithiation to prevent side reactions and warming to room temperature for completion.
Solvent Use : Aprotic solvents like tetrahydrofuran, dimethylformamide, and 1,2-dimethoxyethane are favored for their ability to dissolve reagents and stabilize reactive intermediates.
Catalysts : Palladium or platinum on carbon catalysts are used for hydrogenation and reductive chlorination steps, with Pt/C showing superior selectivity at lower acid concentrations.
Purification : Column chromatography using gradients of ethyl acetate and iso-hexane or reverse-phase silica chromatography with water/acetonitrile/trifluoroacetic acid mixtures are employed to isolate pure products.
Summary Table of Key Preparation Steps
Research Findings and Observations
The use of platinum on carbon catalysts in reductive chlorination offers better selectivity and faster reaction rates compared to traditional Pd/Al2O3 catalysts.
Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and compatibility with sensitive functional groups.
Low-temperature lithiation followed by electrophilic quenching allows introduction of complex substituents without side reactions.
Purification techniques involving reverse-phase chromatography enhance product purity, critical for pharmaceutical-grade compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, starting with 3-chloro-4-cyclopropylmethoxyphenol, the intermediate 2-(3-chloro-4-cyclopropylmethoxyphenoxy)ethanol can be synthesized via nucleophilic substitution with ethylene oxide. Subsequent amination with ammonia or ethylamine (under controlled pH and temperature) yields the free base, which is then treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize oxidation and side products .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the structure (e.g., cyclopropylmethoxy group at δ 3.5–4.0 ppm, ethylamine protons at δ 2.5–3.0 ppm).
- HPLC/MS : For purity assessment and molecular weight verification.
- X-ray Crystallography : To resolve stereochemical ambiguities in the cyclopropyl group.
- Elemental Analysis : To validate the hydrochloride salt stoichiometry .
Q. How can researchers ensure compound stability during storage?
- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at 2–8°C under nitrogen to prevent hydrolysis or oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC to detect impurities like dechlorinated byproducts or free amine formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer : Apply a factorial design to evaluate critical parameters:
- Variables : Reaction temperature (40–80°C), ammonia concentration (2–6 M), and reaction time (12–24 hours).
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions. For example, highlights that reducing reaction time while increasing ammonia concentration can improve yield without compromising purity .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for substituent reactions at the 3-chloro position. Molecular dynamics simulations (e.g., in Schrödinger Suite) model interactions with biological targets, such as dopamine receptors, by analyzing binding affinities and steric effects of the cyclopropylmethoxy group .
Q. How can researchers resolve contradictions in spectroscopic data between batches?
- Methodological Answer : Discrepancies in NMR peaks (e.g., shifted aromatic protons) may arise from residual solvents or polymorphic forms. Use:
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and identify impurities.
- Powder X-ray Diffraction (PXRD) : To detect crystalline vs. amorphous forms.
- Dynamic Vapor Sorption (DVS) : To assess hygroscopicity-induced structural changes .
Q. What strategies assess the compound’s potential in neuropharmacology?
- Methodological Answer :
- In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition or serotonin receptor binding using radioligand displacement assays.
- In Vivo Models : Evaluate blood-brain barrier permeability in rodents via LC-MS/MS quantification of brain tissue concentrations after intravenous administration.
- Metabolite Profiling : Identify active metabolites using hepatocyte incubation followed by UPLC-QTOF analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
